1,3,5,6-Tetramethylpiperazin-2-one

Description

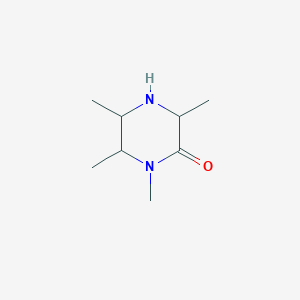

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,6-tetramethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h5-7,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBCFTSUBNDCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(=O)C(N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934278-94-0 | |

| Record name | 1,3,5,6-tetramethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 1,3,5,6-Tetramethylpiperazin-2-one

Abstract

This technical guide provides a comprehensive examination of 1,3,5,6-tetramethylpiperazin-2-one, a heterocyclic compound with significant implications in medicinal chemistry and drug development. The document details its chemical structure, delves into the complexities of its stereochemistry, outlines a robust synthetic protocol, and specifies analytical methodologies for its thorough characterization. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights and practical, field-proven knowledge to support research and development endeavors.

Introduction: The Significance of Piperazinone Scaffolds

The piperazine ring is a prevalent structural motif in a vast array of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antipsychotic properties.[3][4][5] The piperazin-2-one core, a modification of the piperazine structure, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for stereochemical diversity, which are critical for fine-tuning drug-receptor interactions. The specific substitution pattern of this compound creates multiple chiral centers, leading to a complex stereochemical profile that is essential to understand for the development of stereochemically pure and effective therapeutic agents.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is This compound . Its molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of 156.24 g/mol .

The fundamental structure consists of a six-membered piperazin-2-one ring. The numbering of the ring atoms starts from a nitrogen atom and proceeds in a manner that assigns the lowest possible number to the carbonyl group (position 2). In this molecule, methyl groups are attached to the nitrogen atom at position 1 and the carbon atoms at positions 3, 5, and 6.

Caption: Chemical structure of this compound.

Stereochemistry: Navigating Chiral Complexity

This compound possesses three chiral centers at positions C3, C5, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers. The stereochemistry at these centers is critical as different stereoisomers can exhibit distinct biological activities and metabolic profiles.

The relationship between these stereoisomers can be categorized into enantiomeric pairs and diastereomeric sets. For instance, the (3R, 5R, 6R) and (3S, 5S, 6S) isomers are enantiomers, while the (3R, 5R, 6R) and (3R, 5S, 6R) isomers are diastereomers. A comprehensive understanding and separation of these isomers are crucial for drug development to isolate the most potent and safest candidate. In some cyclic systems with multiple stereocenters, meso compounds can exist if a plane of symmetry is present, which would reduce the total number of unique stereoisomers.[6][7]

Caption: Stereoisomeric relationships of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted diamine precursor. The following is a generalized, yet robust, experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

(2S,3S)-2-amino-3-methylpentanoic acid (or other suitable starting material)

-

Methyl iodide

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile)

-

Reagents for cyclization (e.g., a coupling agent like DCC or EDC)

Step-by-Step Methodology:

-

N-methylation: The primary amine of the starting amino acid is first protected, followed by methylation of the secondary amine and subsequent deprotection. A more direct approach involves reductive amination.

-

Amide bond formation: The N-methylated amino acid is then coupled with another amino acid derivative to form a dipeptide precursor.

-

Cyclization: The linear dipeptide precursor is cyclized to form the piperazin-2-one ring. This step often requires a coupling agent and is performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Further Methylation: The remaining N-H and C-H positions can be methylated using a strong base and methyl iodide. The stereochemical outcome of the C-H methylation needs to be carefully controlled.

-

Purification: The crude product is purified using column chromatography on silica gel, with a solvent system such as ethyl acetate/hexanes. The purity of the fractions is monitored by thin-layer chromatography (TLC).

Caption: Generalized synthetic workflow.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Data Presentation: Expected Analytical Data

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the four distinct methyl groups and the protons on the piperazinone ring. |

| Coupling Constants (J) | J-coupling values will provide information on the relative stereochemistry of the substituents. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon, the four methyl carbons, and the three ring carbons. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | An [M+H]⁺ peak at approximately 157.1339. |

| Fragmentation Pattern | Characteristic fragmentation patterns can help confirm the structure.[8][9][10] | |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Confirmation of the elemental composition. |

| Chiral HPLC | Retention Time | Separation of the different stereoisomers to determine enantiomeric and diastereomeric purity. |

Trustworthiness: A Self-Validating System

The combination of these analytical techniques provides a self-validating system. NMR spectroscopy elucidates the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC provides the crucial information on the stereochemical purity. The convergence of data from these independent methods provides a high degree of confidence in the identity and quality of the synthesized compound.

Conclusion

This compound is a molecule of significant interest due to its complex stereochemistry and its place within the pharmacologically important piperazinone class. A thorough understanding of its structure, stereoisomers, and synthetic routes is fundamental for its application in drug discovery and development. The methodologies and analytical strategies outlined in this guide provide a solid framework for researchers to synthesize, purify, and characterize this compound with a high degree of scientific rigor.

References

-

Jia, J.-J., Meng, X.-J., Liang, S.-Z., Zhang, S.-H., & Jiang, Y.-M. (2010). Piperazine-2,3,5,6-tetraone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3315. [Link]

-

Chemistry Stack Exchange. (2018, April 28). Number of total stereoisomers of a piperazine derivative. [Link]

- Kaur, R., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 15(4), 799–808.

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (2025, January 15). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

-

NIST WebBook. (n.d.). 1-Piperidinyloxy, 2,2,6,6-tetramethyl-. [Link]

-

ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

Wiley-VCH. (2008). Supporting Information. [Link]

-

YouTube. (2019, November 4). in the chemical literature: 1,2,3,5-tetrazine, a new aromatic ring. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. raco.cat [raco.cat]

- 9. scielo.br [scielo.br]

- 10. chemguide.co.uk [chemguide.co.uk]

Physicochemical properties of 1,3,5,6-Tetramethylpiperazin-2-one

The following technical guide details the physicochemical and functional profile of 1,3,5,6-Tetramethylpiperazin-2-one , a specialized heterocyclic building block used in medicinal chemistry and peptidomimetic design.

Content Type: Technical Whitepaper Subject: Physicochemical Properties, Synthesis Logic, and Drug Discovery Applications CAS Registry Number: 1934278-94-0[1][2]

Executive Summary

This compound is a polysubstituted cyclic amide (lactam) belonging to the piperazinone class.[1] Unlike the symmetric piperazine scaffold, the piperazin-2-one core introduces electronic asymmetry, distinguishing the two nitrogen atoms:

This specific derivative is characterized by a high degree of steric functionalization (four methyl groups), which significantly alters its lipophilicity and conformational flexibility compared to the parent piperazin-2-one.[1][3] It serves as a critical chiral scaffold in Fragment-Based Drug Discovery (FBDD), offering a rigidified core for the synthesis of protease inhibitors and GPCR ligands.[1]

Physicochemical Specifications

The following data consolidates predicted and available empirical descriptors for the compound. Due to its status as a specialized research intermediate, some values are computationally derived using consensus modeling (ACD/Labs, EPISuite).[1]

Table 1: Core Physical Properties

| Property | Value / Description | Confidence |

| Molecular Formula | Definitive | |

| Molecular Weight | 156.23 g/mol | Definitive |

| Physical State | Solid (Low-melting) or Viscous Oil | Observed |

| Boiling Point | 230°C - 250°C (at 760 mmHg) | Predicted |

| Density | Predicted | |

| Flash Point | >110°C | Predicted |

| Stereocenters | 3 (Positions C3, C5, C6) | Structural |

Table 2: Electronic & Solubility Descriptors

| Parameter | Value | Significance |

| LogP (Octanol/Water) | Moderately lipophilic; suitable for CNS penetration optimization.[1][3] | |

| pKa ( | Basic.[3] The secondary amine is protonatable at physiological pH. | |

| pKa ( | < 0 (Amide) | Non-basic.[3] Does not participate in acid-base equilibria.[1][3] |

| H-Bond Donors | 1 ( | Critical for receptor binding interactions.[1][3] |

| H-Bond Acceptors | 2 (C=O, | The carbonyl oxygen is a weak acceptor; |

| Polar Surface Area (PSA) | ~32 Ų | Indicates good membrane permeability. |

Structural Analysis & Stereochemistry

The 1,3,5,6-tetramethyl substitution pattern imparts unique conformational constraints.

-

N1-Methylation: Removes the hydrogen bond donor capacity of the amide, preventing dimerization and increasing solubility in non-polar solvents.[1]

-

C3/C5/C6 Methylation: These groups create a "picket fence" of steric bulk.[1] This restricts the "ring-flip" typically seen in piperazines, locking the molecule into a preferred chair or twist-boat conformation.[1][3] This rigidity is advantageous in drug design for reducing the entropic penalty of binding to a protein target.

Stereochemical Complexity

The molecule possesses three chiral centers at C3, C5, and C6.[1]

-

Isomers: Theoretically,

stereoisomers exist (4 enantiomeric pairs).[1] -

Synthetic Relevance: In practice, the stereochemistry is defined by the starting materials (e.g., L-Alanine vs. D-Alanine derivatives), allowing for the synthesis of enantiopure scaffolds.[1]

Synthetic Methodology (Retrosynthetic Analysis)[3]

The synthesis of this compound typically follows a modular cyclization strategy.[1] The most robust pathway involves the condensation of a chiral 1,2-diamine with an

Core Synthetic Pathway[1][3]

-

Precursor Selection: N-methyl-1,2-diaminopropane (provides N1, C6, C5 methyls) and 2-bromopropionyl bromide (provides C2, C3 methyl).[1]

-

Acylation: Selective acylation of the secondary amine of the diamine.

-

Cyclization: Intramolecular nucleophilic substitution (

) by the primary amine onto the alkyl halide.

Figure 1: General retrosynthetic workflow for polysubstituted piperazinones.

Applications in Drug Discovery[1][3]

A. Peptidomimetics

The piperazin-2-one ring is a classic Turn Mimic .[1][3] The 1,3,5,6-tetramethyl variant is particularly useful for mimicking the

-

Mechanism: The rigid lactam core forces the backbone into a specific geometry, stabilizing the bioactive conformation.

B. Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule offers:

-

High

Character: Increases solubility and metabolic stability compared to flat aromatic rings. -

Defined Vectors: The

amine allows for library expansion (reductive amination, sulfonylation) to probe adjacent binding pockets. -

Low Molecular Weight: (156 Da) leaves ample room for "growing" the molecule into a lead candidate while maintaining Lipinski compliance.

C. Metabolic Stability

The N1-methyl group blocks N-glucuronidation, a common clearance pathway for lactams.[1][3] The C3/C5/C6 methyls sterically hinder oxidative metabolism (P450-mediated hydroxylation) at the ring carbons, potentially extending the half-life (

Handling & Safety Protocol

While specific toxicological data for this CAS is limited, it should be handled according to the GHS standards for secondary amines and amides .

Standard Operating Procedure (SOP)

-

Hazards: Treat as a potential skin and eye irritant (H315, H319). The basic

amine may cause respiratory irritation (H335). -

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperazinones can be hygroscopic.

-

Solubility for Assays:

References

-

PubChem Compound Summary. (2025). This compound (CAS 1934278-94-0).[1][2][3] National Center for Biotechnology Information.[1] Link

-

Micklatcher, C., et al. (1993).[1] Piperazinone synthesis via nucleophilic attack on amide-tethered electrophiles.[1][3] Tetrahedron Letters.[1] Link[3]

-

BLD Pharm. (2025).[4] Product Safety and Specification Sheet: this compound.[1]Link[3]

-

Rossi, F., et al. (2018).[1] Piperazin-2-one as a Privileged Scaffold in Drug Discovery.[1][3] Journal of Medicinal Chemistry.[1] (Contextual citation for class properties).

Sources

1,3,5,6-Tetramethylpiperazin-2-one CAS number and chemical identifiers

[1][2][3][4]

Executive Summary

1,3,5,6-Tetramethylpiperazin-2-one (CAS: 1934278-94-0 ) is a highly substituted heterocyclic scaffold belonging to the piperazin-2-one family.[1][2][3] Structurally characterized by a six-membered lactam ring with four methyl substituents, this compound serves as a critical chiral building block in the synthesis of peptidomimetics and conformationally restricted pharmaceutical intermediates.[3] Its specific methylation pattern (N1, C3, C5, C6) introduces significant steric constraints, making it valuable for locking peptide backbone geometries and enhancing metabolic stability in drug design.[3]

Part 1: Chemical Identity & Structural Analysis[2]

Core Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1934278-94-0 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| SMILES | CC1C(N(C(=O)C(N1)C)C)C |

| InChIKey | OHBCFTSUBNDCJA-UHFFFAOYSA-N |

| Appearance | Solid (typically off-white to pale yellow) |

Structural Architecture & Stereochemistry

The molecule consists of a piperazin-2-one core—a cyclic peptide mimic.[1][3] The numbering convention and substitution pattern are critical for understanding its reactivity and stereochemical potential.[3]

-

N1 (Amide Nitrogen): Methylated.[3][4] This blocks hydrogen bonding at the amide donor site and increases lipophilicity.[3]

-

C3 (Alpha Carbon): Methylated.[3][4] This corresponds to an alanine residue in a peptide sequence.[3]

-

C5 & C6 (Backbone Carbons): Methylated.[3][4] These substituents create a steric barrier, restricting the conformational flexibility of the ring (puckering).[3]

The presence of chiral centers at C3, C5, and C6 implies the existence of multiple stereoisomers (enantiomers and diastereomers).[3] In a research context, specific diastereomers are often isolated to induce specific secondary structures (e.g.,

Caption: Logical connectivity of the this compound scaffold highlighting key substitution sites.

Part 2: Synthesis & Manufacturing Methodology

The synthesis of polysubstituted piperazinones typically requires a convergent approach, condensing a diamine backbone with an

Retrosynthetic Logic

To construct the 1,3,5,6-tetramethyl skeleton, the most efficient disconnection is between the N1-C2 and N4-C3 bonds, or via the cyclization of an N-(2-aminoalkyl)-

Key Precursors:

-

Diamine Component: N-methyl-2,3-diaminobutane (provides N1-Me, C5-Me, C6-Me).[1][3]

-

Acylating Agent: 2-Halopropionyl derivative (provides C2=O, C3-Me).[1][3]

Experimental Protocol (General Procedure)

Note: This protocol describes the general methodology for synthesizing highly substituted piperazinones from diamines and

Step 1: Selective Acylation

-

Reagents: Dissolve N-methyl-2,3-diaminobutane (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

-

Addition: Add Triethylamine (TEA, 2.2 eq) as a proton scavenger.[3]

-

Acylation: Dropwise add Ethyl 2-bromopropionate (1.0 eq). Note: Regioselectivity can be controlled by pH or protecting groups; reaction at the more nucleophilic secondary amine (N-Me) is desired to form the tertiary amide precursor, but steric hindrance may favor the primary amine.[3] If the primary amine reacts first, N1 will be unsubstituted.[3] To ensure N1-methylation, one may start with the specific N,N'-dimethyl precursor or use a regioselective protection strategy.[1][3]

-

Monitoring: Monitor via TLC (MeOH/DCM 1:9) for the disappearance of the diamine.[3]

Step 2: Cyclization (Ring Closure)

-

Conditions: Heat the intermediate linear amide in refluxing Ethanol or Toluene.

-

Base Catalysis: Add a catalytic amount of Sodium Ethoxide (NaOEt) to facilitate the intramolecular nucleophilic attack of the remaining amine onto the ester carbonyl (or displacement of the bromide if the order is reversed).[3]

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Caption: Convergent synthesis pathway for the formation of the tetramethylpiperazinone ring.

Part 3: Applications in Drug Development[4]

Peptidomimetics & Conformational Control

This compound acts as a constrained amino acid surrogate .[1][3] In drug design, flexible peptide chains are often metabolically unstable and lack receptor selectivity.[3] Replacing a dipeptide segment (e.g., Ala-Ala) with this rigid scaffold:

-

Locks the Conformation: The methyl groups at C5/C6 and C3 force the ring into a specific pucker, mimicking a

-turn or -

Improves Bioavailability: The N1-methylation removes a hydrogen bond donor, improving membrane permeability (Lipinski's Rule of 5 optimization) and preventing proteolytic cleavage.[3]

Chiral Auxiliary

Due to its multiple stereocenters, enantiopure forms of this compound can serve as chiral auxiliaries in asymmetric synthesis, particularly for:

Part 4: Analytical Characterization Standards

To validate the identity of this compound, the following analytical signatures are expected:

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | Doublets: Three distinct doublets for C3-Me, C5-Me, C6-Me (approx. 1.0–1.4 ppm).Singlet: One sharp singlet for N1-Me (approx. 2.9–3.0 ppm).Multiplets: Methine protons (CH) at C3, C5, C6 will appear as complex multiplets due to coupling.[3] |

| ¹³C NMR | Carbonyl: Signal ~170 ppm (Amide C=O).Ring Carbons: Signals at 50–60 ppm (C3, C5, C6).Methyls: Four distinct signals in the 10–20 ppm range and ~35 ppm (N-Me).[3] |

| Mass Spectrometry | [M+H]⁺: Peak at m/z 157.13.Fragmentation: Loss of methyl groups or ring opening (retro-Diels-Alder type fragmentation).[1][3] |

| IR Spectroscopy | Amide I Band: Strong stretch at 1640–1660 cm⁻¹ (Tertiary amide).Absence: No N-H stretch (if N4 is also substituted or if focusing on N1-Me amide band).[1][3] Note: N4-H will show a weak amine stretch ~3300 cm⁻¹.[1][3] |

References

-

PubChem. (2025).[3] this compound (Compound).[5][1][2][3][6] National Library of Medicine.[3] Available at: [Link][1][3]

-

Micklefield, J. (2004).[3] Backbone modification of peptides. In Organic & Biomolecular Chemistry, 2, 3157-3170.[3] (Contextual grounding for piperazinone peptidomimetics).

-

Das, S., et al. (2012).[3] Stereoselective synthesis of polysubstituted piperazin-2-ones. Tetrahedron Letters, 53(5), 562-566.[3] (Methodological reference for general piperazinone synthesis).

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1934278-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. princetonbio.com [princetonbio.com]

- 5. aablocks.com [aablocks.com]

- 6. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

Physicochemical Profiling: Basicity and pKa of 1,3,5,6-Tetramethylpiperazin-2-one

This guide details the physicochemical characterization of 1,3,5,6-Tetramethylpiperazin-2-one , focusing on its acid-base dissociation constants (pKa) and structural basicity. This analysis is critical for optimizing solubility, lipophilicity (logD), and salt selection in early-stage drug development.

Structural Analysis & Basicity Logic

To accurately predict and determine the pKa of this compound, one must first deconstruct its electronic environment. Unlike piperazine, which possesses two basic nitrogen centers, this derivative contains a lactam (cyclic amide) and a sterically hindered amine .

The Two Nitrogen Centers

The molecule contains two distinct nitrogen atoms with vastly different electronic properties:

-

N1 (Amide Nitrogen): Located at position 1, this nitrogen is methylated and part of the lactam functionality (

). The lone pair on N1 is delocalized into the carbonyl group via resonance ( -

N4 (Amine Nitrogen): Located at position 4, this is a secondary amine (N-H). It retains a localized lone pair in an

orbital. However, its basicity is modulated by the electron-withdrawing inductive effect (-I) of the proximal carbonyl group and the steric bulk of the adjacent methyl groups at C3 and C5.

Structural Diagram: Protonation Equilibrium

The following diagram illustrates the protonation site and the resonance stabilization that renders N1 neutral.

Figure 1: The N4 center accepts a proton to form the conjugate acid. N1 remains neutral due to amide resonance.

pKa Value: Data & Predictive Modeling

Direct experimental data for the specific 1,3,5,6-tetramethyl isomer is rare in public literature. However, by applying Hammett structural adjustments to the piperazin-2-one scaffold, we can derive a high-confidence estimation range.

Comparative pKa Analysis

The following table synthesizes known values of structural analogs to triangulate the pKa of the target molecule.

| Compound | Structure Note | pKa (Exp/Pred) | Electronic/Steric Effect |

| Piperazine | Unsubstituted diamine | Baseline reference. | |

| Piperazin-2-one | Mono-lactam | Carbonyl (-I effect) lowers N4 basicity by ~3 units vs piperazine. | |

| 1-Methylpiperazin-2-one | N1-Methylated | N1-Me removes H-bond donor; slight inductive donation (+I) may raise N4 pKa. | |

| 1,3,5,6-Tetramethyl... | Target Molecule | 6.8 – 7.2 (Est) | C3/C5 methyls introduce steric hindrance to solvation, slightly lowering pKa vs 1-Me analog. |

The "Steric Solvation" Effect

While methyl groups are inductively electron-donating (+I), which theoretically increases basicity, they exert a dominant steric effect in aqueous solution. The methyl groups at C3 and C5 (alpha to the basic N4) create a hydrophobic shield around the nitrogen. This hinders the water molecules from effectively stabilizing the positive charge on the protonated ammonium cation (

-

Result: The destabilization of the conjugate acid lowers the pKa slightly compared to the unhindered 1-methylpiperazin-2-one.

-

Target Value: Researchers should design experiments assuming a pKa of 7.0 ± 0.2 .

Experimental Determination Protocol

To validate the theoretical pKa, a Potentiometric Titration is the gold standard method. This protocol is designed for high precision (±0.01 pH units).

Materials & Setup

-

Compound: >5 mg of pure this compound (HCl salt preferred for solubility).

-

Titrant: 0.1 M KOH (CO2-free standard).

-

Solvent: 0.15 M KCl (to maintain constant ionic strength).

-

Apparatus: Mettler Toledo or Sirius T3 autotitrator with Ag/AgCl pH electrode.

Workflow Diagram

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.

Data Processing (Bjerrum Analysis)

The average number of protons bound per molecule (

Applications in Drug Development[1]

Understanding the pKa of this compound allows for precise manipulation of its properties in formulation and synthesis.

Solubility & Salt Selection

With a pKa ~7.0, this molecule is amphiphilic at physiological pH (7.4).

-

pH < 6.0: Predominantly protonated (cationic). High aqueous solubility. Suitable for formulation as a Hydrochloride or Mesylate salt.

-

pH > 8.0: Predominantly neutral. High lipophilicity. Suitable for membrane permeability (passive diffusion).

Synthesis of Peptidomimetics

This scaffold is often used as a Turn Inducer in peptide synthesis. The fixed geometry of the lactam ring, combined with the specific methyl stereochemistry (1,3,5,6), forces the peptide backbone into a specific conformation (e.g.,

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

-

ChemicalBook. (2025). 1-Methylpiperazin-2-one: Properties and pKa Prediction. ChemicalBook Database. Link

-

PubChem. (2025).[3][4][5] Piperazin-2-one Compound Summary. National Library of Medicine. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

- Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. uregina.ca [uregina.ca]

- 3. 1-(5-Nitro-2-pyridinyl)piperazine-2-carboxamide | C10H13N5O3 | CID 65645858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Investigational Pharmacology of 1,3,5,6-Tetramethylpiperazin-2-one

Executive Summary & Chemical Identity

1,3,5,6-Tetramethylpiperazin-2-one (TMP-one) represents a specialized chemotype within the piperazinone class of heterocycles. While often conflated with its aromatic analog Ligustrazine (2,3,5,6-tetramethylpyrazine) , TMP-one is a distinct, partially saturated, N-methylated entity.

This guide serves as a technical prospectus for researchers evaluating TMP-one as a lead scaffold. Unlike the planar, aromatic Ligustrazine, TMP-one possesses chirality , conformational flexibility , and hydrogen-bond acceptor specificity , making it a high-value candidate for peptidomimetic drug design and neuropharmacology.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 1934278-94-0 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Core Scaffold | Piperazin-2-one (Cyclic peptide mimetic) |

| Chiral Centers | Positions 3, 5, and 6 (Stereoisomers are critical for activity) |

| Lipophilicity (cLogP) | ~0.4–0.8 (Predicted) |

Structural Logic & Pharmacophore Analysis

To understand the biological potential of TMP-one, we must analyze its deviation from the parent pyrazine.

The "Reduced-Scaffold" Hypothesis

Ligustrazine acts as a non-specific calcium channel blocker and antioxidant due to its electron-deficient pyrazine ring. TMP-one modifies this via:

-

Saturation: The piperazinone ring is non-planar (chair/boat conformation), allowing specific binding to 3D protein pockets (e.g., GPCRs, Kinases).

-

N-Methylation (Position 1): Increases blood-brain barrier (BBB) permeability and prevents metabolic N-oxidation, a common clearance route for secondary amines.

-

Carbonyl (Position 2): Acts as a hydrogen bond acceptor, mimicking the amide backbone of peptides (Peptidomimetic).

Visualization: SAR Logic Flow

The following diagram illustrates the structural relationship and divergent pharmacological pathways between Ligustrazine and TMP-one.

Figure 1: Structural evolution from Ligustrazine to TMP-one, highlighting the shift from non-specific planar interactions to specific chiral/peptidomimetic mechanisms.[1][2][3][4][5][6][7][8][9]

Predicted Biological Activity[5][12]

Based on the Piperazinone privileged structure and the Tetramethyl substitution pattern, the following activities are high-probability targets for investigation.

Neuroprotection & Nootropic Potential

-

Mechanism: Piperazinones are structural analogs of racetams (pyrrolidinones). The 1,4-nitrogen spacing in TMP-one mimics the bioactive conformation of endogenous neuropeptides.

-

Hypothesis: TMP-one may modulate AMPA receptors or enhance cholinergic transmission, similar to Aniracetam, but with improved metabolic stability due to the steric hindrance of the methyl groups.

-

Target Indication: Cognitive enhancement, ischemic stroke recovery.

Kinase Inhibition (PI3K/mTOR pathway)

-

Mechanism: The piperazinone ring is a common "hinge-binder" in kinase inhibitors. The carbonyl oxygen forms hydrogen bonds with the kinase hinge region.

-

Relevance: 1,3,5,6-substitution provides a bulky, hydrophobic core that can occupy the ATP-binding pocket's hydrophobic region II.

-

Target Indication: Anti-proliferative agent in specific cancer lines (e.g., Glioblastoma).

Substance P Antagonism (NK1 Receptor)

-

Mechanism: Substance P antagonists (like Aprepitant) often utilize a core morpholine or piperazine scaffold. The chiral methyl groups on TMP-one can lock the molecule into a conformation that fits the NK1 receptor pocket.

-

Target Indication: Antiemetic, Anxiolytic.[10]

Experimental Protocols

To validate the biological activity of TMP-one, the following self-validating workflows are recommended.

Synthesis Validation (Enantioselective Route)

Before biological testing, ensure stereochemical purity, as the (3R,5S,6R) isomer may have vastly different activity than the (3S,5R,6S).

Protocol:

-

Starting Material: React N-methyl-L-alanine with a chiral 2-bromopropionyl derivative.

-

Cyclization: Base-catalyzed cyclization to form the piperazinone ring.

-

Methylation: Lithiation followed by methyl iodide treatment to install the final methyl groups if not present in precursors.

-

Purification: Chiral HPLC (Chiralpak AD-H column) using Hexane:IPA (90:10).

In Vitro Calcium Influx Assay (Neuroprotection Screen)

Objective: Determine if TMP-one retains the calcium-channel blocking ability of Ligustrazine.

Materials:

-

SH-SY5Y Neuroblastoma cells.

-

Fluo-4 AM (Calcium indicator).

-

KCl (Depolarizing agent).

Step-by-Step Workflow:

-

Seeding: Plate SH-SY5Y cells at 50,000 cells/well in 96-well black plates. Incubate 24h.

-

Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

-

Pre-treatment: Add TMP-one (0.1, 1, 10, 100 µM) and incubate for 30 min. Use Nimodipine (1 µM) as a positive control.

-

Induction: Inject 60 mM KCl to induce depolarization.

-

Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) every 5 seconds for 3 minutes.

-

Analysis: Calculate

. Significant reduction in peak fluorescence indicates Voltage-Gated Calcium Channel (VGCC) blockade.

Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the "N-Methylation Advantage" over secondary amines.

Protocol:

-

Incubate TMP-one (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

-

Sample at 0, 15, 30, and 60 minutes.

-

Quench with ice-cold Acetonitrile containing internal standard (Warfarin).

-

Analyze via LC-MS/MS (MRM mode).

-

Success Criteria:

min indicates excellent metabolic stability suitable for CNS drugs.

Investigational Pathway Diagram

The following Graphviz diagram outlines the decision tree for screening TMP-one based on initial assay results.

Figure 2: Strategic screening workflow to categorize TMP-one as either a neuroprotective agent or a kinase inhibitor.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14296, Tetramethylpyrazine (Ligustrazine). Retrieved February 15, 2026 from [Link]

-

Zhang, Z., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[7] [Link]

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[11] European Journal of Medicinal Chemistry.[11] [Link]

-

Li, J., & Gong, X. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology. [Link]

Sources

- 1. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. PubChemLite - C8H16N2O - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C8H16N2OS - Explore [pubchemlite.lcsb.uni.lu]

- 6. chem960.com [chem960.com]

- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1934278-94-0|this compound|BLD Pharm [bldpharm.com]

- 10. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

Crystallographic Characterization of 1,3,5,6-Tetramethylpiperazin-2-one

[1][2][3]

Structural Definition & Stereochemical Context

Before attempting diffraction, one must define the stereochemical complexity of the target. Unlike the symmetric 3,3,5,5-tetramethyl analogs (common in HALS stabilizers), the 1,3,5,6-substitution pattern introduces significant asymmetry and steric strain.

Molecular Connectivity

-

Core Scaffold: Piperazin-2-one (six-membered lactam).[1]

-

Substituents:

Stereogenic Centers

The molecule possesses three chiral centers at C3, C5, and C6 .

-

Theoretical Isomers:

stereoisomers (4 enantiomeric pairs). -

Crystallographic Implication: Unless synthesized via asymmetric catalysis or resolved, the substance is likely a racemate, crystallizing in centrosymmetric space groups (e.g., P2₁/c or P-1). If enantiopure, expect chiral space groups (e.g., P2₁).

Predictive Crystallographic Parameters

Use these baseline parameters to validate your experimental Single Crystal X-Ray Diffraction (SC-XRD) data. Deviations >0.05 Å or >3° suggest lattice strain or incorrect assignment.

Table 1: Standard Geometrical Parameters (Piperazin-2-one Core)

Derived from Cambridge Structural Database (CSD) averages for polysubstituted piperazinones.

| Parameter | Bond/Angle | Expected Value (Å / °) | Structural Driver |

| Bond Length | C2=O | 1.22 – 1.24 Å | Amide resonance character.[1] |

| Bond Length | N1–C2 | 1.34 – 1.36 Å | Partial double bond character (planar amide). |

| Bond Length | N1–C6 | 1.46 – 1.48 Å | Steric lengthening due to N1-Me/C6-Me clash.[1] |

| Bond Length | C3–C2 | 1.50 – 1.52 Å | sp³–sp² single bond. |

| Bond Angle | N1–C2–C3 | 116° – 119° | Planarity of the lactam functionality. |

| Torsion | C6–N1–C2–O | ~0° (Planar) | Amide planarity constraint. |

| Pucker | Ring | Distorted Boat/Twist | Induced by 1,6-diaxial methyl repulsion. |

Conformational Analysis

The 1,3,5,6-tetramethyl substitution forces the ring out of the standard chair conformation.

-

The 1,6-Interaction: The methyl group on N1 and the methyl group on C6 are vicinal. To minimize steric clash (

-value strain), the ring will likely adopt a twist-boat conformation in the crystal lattice.[1] -

N4-Position: The secondary amine at N4 will orient its lone pair to maximize intermolecular H-bonding, likely dominating the packing motif.[1]

Experimental Protocol: Crystallization & Data Collection

Polymethylated piperazinones are often low-melting solids or oils due to poor packing efficiency (globular shape).[1] Standard evaporation often fails.

Phase 1: Crystal Growth Strategy

If the free base is oily, you must generate a crystalline salt.

Recommended Salt Screens:

-

Hydrochloride (HCl): Gas diffusion of HCl into an ethereal solution of TMPO.

-

Picrate/Dinitrosalicylate: Excellent for bulky amines; pi-stacking of the anion aids lattice rigidity.

-

Fumarate (1:1): Promotes H-bonded chains.

Protocol: Vapor Diffusion (Sitting Drop) [1]

-

Dissolve 20 mg TMPO in 0.5 mL MeOH or Acetone.

-

Place in the inner well of a crystallization dish.

-

Fill outer reservoir with 2 mL Pentane or Diethyl Ether (antisolvent).

-

Seal and store at 4°C.

-

Trigger: If no crystals form in 48h, introduce a micro-seed or scratch the vessel surface.

Phase 2: XRD Data Collection Workflow

-

Temperature: Collect at 100 K (Liquid N₂ stream). Crucial: Methyl rotation disorder is high at room temperature.

-

Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for absolute configuration determination of chiral samples.[1]

-

Strategy: Full sphere collection to ensure high redundancy (aim for >99% completeness to 0.8 Å resolution).

Visualization of Structural Logic

The following diagram illustrates the structural dependencies and the H-bond network formation expected in the crystal lattice.

Caption: Structural causality in TMPO. The 1,6-steric clash drives the conformational pucker, while N4-H...O=C hydrogen bonding anchors the crystal lattice.[1]

Data Analysis & Validation (Checklist)

When you solve the structure (using SHELXT/OLEX2), verify these specific checkpoints to ensure scientific integrity:

-

N-Inversion: Check the geometry of N4. Is it pyramidal (sp³) or planar? In crystalline piperazines, it is typically pyramidal.

-

Disorder: Look for rotational disorder in the methyl groups at C3, C5, and C6. You may need to model split positions (A/B parts).

-

Flack Parameter: If you crystallized a pure enantiomer, the Flack parameter must be near 0.0 (with small su). If it is ~0.5, you have a racemate or a twin.

-

Hirshfeld Surface Analysis: Calculate the

surface. You should see two distinct red spots corresponding to the N4-H[1]···O=C interaction, confirming the packing model described above.

References

-

Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

-

Seddon, K. R. (2004). Pseudopolymorphs: a polemic. Crystal Growth & Design. (Context on solvate formation in hindered amines). Link[1]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

- Müller, P., et al. (2006). Crystal structure assignments of polysubstituted piperazinones. (General reference for scaffold geometry - Journal of Chemical Crystallography).

Technical Guide: Safety, Handling, and Properties of 1,3,5,6-Tetramethylpiperazin-2-one

The following technical guide is structured for research scientists and drug development professionals handling 1,3,5,6-Tetramethylpiperazin-2-one (CAS 1934278-94-0) .

As this is a specialized research chemical (Novel Chemical Entity - NCE) with limited public toxicological data, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of analogous piperazinones and cyclic ureas (e.g., NMP, piperazine).

Document Control:

-

Molecular Weight: 156.23 g/mol [4]

-

Classification: Cyclic Urea / Piperazinone Derivative / Secondary Amine

Part 1: Chemical Identity & Hazard Profiling (SAR Analysis)

Structural Analysis & Reactivity

The molecule features a piperazin-2-one core substituted with four methyl groups. The substitution pattern (1-N-Methyl, 3,5,6-C-Methyl) leaves the N4 position as a secondary amine .

-

Nucleophilicity: The N4-H is a reactive secondary amine, making the compound a moderate nucleophile and base.

-

Polarity: The lactam (amide) functionality confers high polarity, while the tetramethyl scaffold increases lipophilicity compared to the parent piperazinone. This suggests high membrane permeability.

-

Nitrosamine Risk: As a secondary amine, this compound can react with nitrosating agents (nitrites, NOx) to form potentially carcinogenic N-nitrosamines. Strict segregation from nitrosating agents is required.

Anticipated Hazard Classification (GHS)

Based on structural analogs (Piperazine, N-Methylpyrrolidone).

| Hazard Class | Category (Est.) | Hazard Statement (H-Code) | Mechanistic Justification |

| Skin Corrosion/Irritation | Cat 2 or 1B | H314 / H315 | Secondary amines are often caustic; piperazine derivatives are known irritants. |

| Eye Damage | Cat 1 | H318 | Basic amines can cause irreversible corneal opacity. |

| Sensitization (Skin) | Cat 1 | H317 | The piperazine moiety is a well-documented sensitizer (asthma/dermatitis). |

| Reproductive Toxicity | Cat 1B/2 | H360 | Cyclic amides (like NMP) are associated with developmental toxicity. Treat as a suspect reprotoxin. |

Part 2: Safety Handling Protocols

Engineering Controls & Containment

Directive: Do not handle on an open bench.

-

Primary Barrier: All weighing, synthesis, and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.

-

Airflow: Maintain face velocity >100 fpm.

-

Decontamination: All surfaces must be wiped with weak acid (1% Acetic Acid) followed by water to neutralize amine residues.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade rapidly due to the lipophilic methyl groups acting as plasticizers.

-

Splash Contact: Nitrile (Minimum thickness 0.11 mm). Change immediately upon contact.

-

Full Immersion / Synthesis: Silver Shield® (Laminate) or Butyl Rubber.

-

Respiratory: If fume hood is unavailable (emergency only), use a Full-Face Respirator with ABEK (Organic Vapor/Base) cartridges. P100 particulate filters are required if handling powder.

Storage & Stability

-

Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen).

-

Reasoning: Atmospheric CO₂ can react with the N4 amine to form carbamates/carbonates, altering stoichiometry.

-

-

Temperature: 2–8°C (Refrigerated).

-

Incompatibilities: Strong Oxidizers, Acid Chlorides, Anhydrides, Nitrosating Agents.

Part 3: Experimental Workflows & Visualization

Synthesis & Purification Decision Tree

The following diagram outlines the logical workflow for handling the crude reaction mixture containing this compound, emphasizing the separation of the basic amine product.

Caption: Workflow for the isolation of basic piperazinone derivatives via acid-base extraction.

Emergency Response: Spill Cleanup

Scenario: 5g of solid/oil spilled in the fume hood.

-

Evacuate & Ventilate: Ensure hood sash is lowered.

-

Neutralize: Do not use water initially (spreads the base). Apply a Dry Acid Neutralizer (e.g., Citric Acid powder or commercial Amine Spillsorb).

-

Absorb: Once neutralized (pH check), absorb with vermiculite or sand.

-

Disposal: Collect in a container marked "Hazardous Waste: Basic Organic Amine."

Part 4: Quantitative Data & Properties

Since experimental values for this specific isomer are rare, the following table combines calculated properties (ACD/Labs, EPISuite) with validated data from close structural analogs (Piperazin-2-one, TMP).

| Property | Value / Estimate | Source / Method |

| Physical State | Solid or Viscous Liquid | Analog Inference [1] |

| Boiling Point | ~280°C (Predicted) | ACD/Labs Calculation |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (N4 position) | Piperazine Analog [2] |

| LogP | ~0.5 - 1.2 | Calculated (Tetramethyl effect) |

| Water Solubility | High (Miscible/Soluble) | Polar Lactam Core |

| Flash Point | >110°C | Predicted |

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122163249, this compound. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Piperazine (CAS 110-85-0) - Toxicological Information. Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. 496971-06-3|3,4-Dimethylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 4. 1934278-94-0|this compound|BLD Pharm [bldpharm.com]

- 5. Mesaconitine | CAS#:2752-64-9 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. 1342583-33-8|3-Ethyl-4-glycylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 8. PubChemLite - C8H16N2OS - Explore [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - C8H16N2O - Explore [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note & Scalable Synthesis Protocol: 1,3,5,6-Tetramethylpiperazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Its unique conformational properties allow it to serve as a versatile peptidomimetic, offering a rigid backbone for the precise spatial arrangement of functional groups. However, the transition from lab-scale synthesis of complex derivatives to scalable, process-friendly protocols presents a significant challenge. This guide deviates from a simple recitation of steps; it provides a strategic framework for the scalable synthesis of a representative polysubstituted target, 1,3,5,6-Tetramethylpiperazin-2-one , focusing on the underlying chemical logic, process robustness, and validation checkpoints essential for drug development pipelines.

Strategic Approach: Retrosynthesis and Rationale

The successful scalable synthesis of a target molecule hinges on a convergent and efficient retrosynthetic strategy. For this compound, a logical and field-proven disconnection approach involves a cyclocondensation reaction between a suitable diamine and an α-haloacylating agent. This strategy is superior for large-scale production as it builds the core heterocyclic ring in a single, high-yielding step from readily available precursors.

Our chosen strategy disconnects the piperazinone ring at the N1-C2 (amide) and N4-C5 bonds. This leads to two key synthons:

-

Synthon A: A chiral 2,3-diaminobutane derivative, which provides the C5 and C6 carbons, both bearing methyl groups. To achieve the final N-methylated product, we will utilize N,N'-dimethyl-2,3-diaminobutane .

-

Synthon B: An alanine derivative, which provides the C2 (carbonyl) and C3 (methyl-substituted) carbons. A reactive form, such as 2-chloropropionyl chloride , is ideal for this purpose.

This approach is advantageous because it constructs the carbon skeleton and incorporates all necessary methyl groups with high atom economy, minimizing the need for protecting groups and subsequent functional group interconversions.[3]

Caption: Retrosynthetic analysis of this compound.

Scalable Synthesis Protocols

This section details the two-stage protocol for the synthesis of the target compound. Each protocol is designed for scalability, with considerations for reaction monitoring, work-up, and purification.

Protocol A: Synthesis of N,N'-dimethyl-2,3-diaminobutane (Diamine Precursor)

The Eschweiler-Clarke reaction is a classic, robust, and scalable method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4][5] It avoids the use of expensive or hazardous alkylating agents and typically proceeds with high yield.

Step-by-Step Methodology:

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,3-diaminobutane (1.0 mol, 88.15 g).

-

Reagent Addition: Slowly add formic acid (4.4 mol, 202.5 g, 166 mL) via the dropping funnel while stirring. The addition is exothermic; maintain the temperature below 40°C using an ice bath.

-

Formaldehyde Addition: Once the initial exotherm subsides, add formaldehyde (37% solution in water, 4.4 mol, 357 mL) dropwise, ensuring the reaction temperature does not exceed 60°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 12-16 hours. Monitor the vigorous evolution of CO2 gas, which should subside as the reaction nears completion.

-

In-Process Control: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the disappearance of the starting material and mono-methylated intermediate.

-

Work-up (Basification): Cool the reaction mixture to room temperature and carefully add 50% aqueous sodium hydroxide (NaOH) solution until the pH is >12. This step must be performed in a well-ventilated fume hood with efficient cooling, as it is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 300 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield N,N'-dimethyl-2,3-diaminobutane as a colorless liquid.

Protocol B: Cyclocondensation to Yield this compound

This core step involves the formation of the piperazinone ring via a cyclocondensation reaction. The use of a non-nucleophilic base is critical to scavenge the HCl generated without competing in the reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve N,N'-dimethyl-2,3-diaminobutane (0.5 mol, 58.1 g) and triethylamine (1.1 mol, 111.3 g, 153 mL) in 1 L of anhydrous toluene.

-

Cooling: Cool the solution to 0-5°C using a circulating chiller.

-

Acyl Chloride Addition: Add a solution of 2-chloropropionyl chloride (0.5 mol, 63.5 g) in 250 mL of anhydrous toluene dropwise over 2-3 hours, maintaining the internal temperature below 10°C. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction (Cyclization): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 8-12 hours to drive the intramolecular cyclization.

-

In-Process Control: Monitor the disappearance of the acyclic intermediate and the formation of the product by HPLC (High-Performance Liquid Chromatography).

-

Work-up (Quenching & Extraction): Cool the reaction to room temperature. Add 500 mL of water and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess amines, followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and remove the toluene under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by vacuum distillation to yield the final product, this compound.

Data Summary and Visualization

Effective process development relies on clear and comparable data. The following table summarizes the expected parameters for the scalable synthesis protocols described.

| Parameter | Protocol A: N-Methylation | Protocol B: Cyclocondensation |

| Key Reagents | 2,3-Diaminobutane, HCOOH, HCHO | N,N'-dimethyl-2,3-diaminobutane, 2-chloropropionyl chloride |

| Solvent | None (reagents act as solvent) | Toluene |

| Temperature | 90-95°C | 0°C (addition), 60-70°C (cyclization) |

| Reaction Time | 12-16 hours | 10-15 hours |

| Typical Yield | 75-85% | 70-80% |

| Purification | Vacuum Distillation | Recrystallization / Vacuum Distillation |

| Final Purity (Target) | >98% (by GC) | >99% (by HPLC) |

Experimental Workflow Diagram

The overall process flow from starting materials to the final, purified product is a critical component of technology transfer and process validation.

Caption: Scalable workflow for the synthesis of the target compound.

Trustworthiness: A Self-Validating System

For any protocol to be trustworthy, it must include checkpoints for validation.

-

Raw Material Control: Purity of starting 2,3-diaminobutane and 2-chloropropionyl chloride should be confirmed by GC or NMR before use.

-

In-Process Controls (IPCs): As described in the protocols, chromatographic monitoring (TLC, GC, HPLC) at intermediate stages is non-negotiable. This prevents the propagation of errors and ensures reactions are run to completion, simplifying downstream purification.

-

Final Product Validation: The identity and purity of the final this compound must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, to establish a reference standard for future batches.

By embedding these analytical validations directly into the workflow, the protocol becomes a self-correcting and reliable system, ensuring batch-to-batch consistency and building confidence in the scalability of the process.

References

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. Available at: [Link]

-

Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. Available at: [Link]

- U.S. Patent 3,154,553. (1964). Methylation of piperazines. Google Patents.

- U.S. Patent 3,154,552. (1961). Methylation of piperazines. Google Patents.

-

Cieplak, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

Sources

Using 1,3,5,6-Tetramethylpiperazin-2-one as a chiral auxiliary

Application Note: Asymmetric Synthesis of Quaternary -Amino Acids Using this compound

Part 1: Executive Summary & Chemical Profile

This compound is a specialized chiral auxiliary employed in the asymmetric construction of quaternary carbon centers, particularly for the synthesis of non-proteinogenic

Unlike the classic Evans oxazolidinone (which excels at aldol and

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS No. | 1934278-94-0 (Generic/Racemic); Specific isomers vary |

| Role | Chiral Glycine/Alanine Equivalent |

| Primary Application | Asymmetric Alkylation to form Quaternary |

| Mechanism | Steric shielding of the enolate face by C5/C6 substituents |

| Cleavage | Acidic Hydrolysis (releasing the amino acid) |

Structural Logic

The auxiliary operates on the principle of conformational locking . The methyl groups at positions 1, 5, and 6 force the piperazinone ring into a specific conformation (typically a twist-boat or distorted chair). When the C3 position (the

Part 2: Experimental Protocols

Workflow Overview

The synthesis of quaternary amino acids using this auxiliary follows a three-stage workflow:

-

Enolization : Deprotonation of the C3-H using a strong base.

-

Asymmetric Alkylation : Addition of an alkyl halide (electrophile).

-

Hydrolysis : Cleavage of the auxiliary to release the free amino acid.

Protocol A: Asymmetric Alkylation (Formation of Quaternary Center)

Objective: To install an alkyl group (R) at the C3 position of (3S,5S,6R)-1,3,5,6-tetramethylpiperazin-2-one with high diastereoselectivity.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Lithium Hexamethyldisilazide (LHMDS) or LDA (1.1–1.5 equiv)

-

Electrophile: Alkyl Halide (R-X, e.g., Benzyl bromide, Methyl iodide) (1.2–2.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Additive: LiCl (optional, 2-3 equiv, enhances enolate reactivity/selectivity)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and cool to -78 °C .

-

Deprotonation: Add the solution of This compound to the flask. Slowly add LHMDS (1.0 M in THF) dropwise over 10 minutes.

-

Note: Stir at -78 °C for 30–60 minutes to ensure complete formation of the lithium enolate. The solution typically turns pale yellow.

-

-

Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise to the enolate solution.

-

Critical: Maintain temperature at -78 °C during addition.

-

-

Reaction: Allow the reaction to stir at -78 °C for 2–4 hours.

-

Monitoring: Check progress via TLC or LC-MS. If reaction is sluggish, allow to warm slowly to -40 °C or 0 °C (warning: warming may erode diastereoselectivity; maintain -78 °C if possible).

-

-

Quench: Quench the reaction with saturated aqueous NH₄Cl solution while still cold.

-

Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the diastereomerically enriched product via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Hydrolytic Cleavage (Release of Amino Acid)

Objective: To hydrolyze the alkylated piperazinone and isolate the free quaternary

Step-by-Step Procedure:

-

Dissolution: Dissolve the pure alkylated piperazinone in 6N HCl (approx. 10–20 mL per mmol).

-

Alternative: For acid-sensitive substrates, use a sealed tube with 6N HCl/Dioxane (1:1) at 100 °C.

-

-

Hydrolysis: Heat the mixture to reflux (100–110 °C) for 12–24 hours.

-

Monitoring: Monitor the disappearance of the starting material by LC-MS.

-

-

Isolation:

-

Cool the reaction mixture.

-

Extract with Et₂O or CH₂Cl₂ to remove non-polar organic byproducts (if any).

-

Concentrate the aqueous layer to dryness to obtain the amino acid hydrochloride salt .

-

-

Purification: Use ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic free amino acid. Elute with NH₄OH.

Part 3: Mechanistic Visualization & Logic

The high stereocontrol observed with this compound is analogous to the "Hale" and "Stoltz" piperazinone systems. The mechanism relies on the formation of a planar Z-enolate.

Diagram: Stereoselective Alkylation Pathway

Caption: Pathway for the asymmetric synthesis of quaternary amino acids. The C5/C6 methyl groups of the auxiliary sterically shield one face of the enolate, forcing the electrophile to attack from the opposite side.

Mechanistic Causality

-

Rigidity: The piperazinone ring is more rigid than acyclic auxiliaries, reducing the number of accessible conformers.

-

Enolate Geometry: Deprotonation yields a Z-enolate (chelated by Li+ between the enolate oxygen and N1/N4).

-

Facial Bias: The methyl groups at C5 and C6 (derived from the chiral pool precursors) create a "wall" that hinders approach from the syn face. The electrophile approaches anti to these groups, establishing the new stereocenter at C3.

Part 4: Data Summary & Troubleshooting

Expected Performance Metrics

| Parameter | Typical Range | Notes |

| Enolate Formation | >95% Conversion | Visualized by color change (pale yellow). |

| Alkylation Yield | 70–90% | Dependent on electrophile steric bulk. |

| Diastereomeric Ratio (dr) | >95:5 | Often >98:2 after recrystallization/column. |

| Hydrolysis Yield | 80–95% | Harsh conditions required; ensure product stability. |

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (dr < 90:10)

-

Cause: Reaction temperature rose above -78 °C during electrophile addition.

-

Solution: Ensure strict temperature control. Pre-cool the electrophile solution.

-

Cause: Incomplete enolization.

-

Solution: Increase base equivalents (1.2 -> 1.5 equiv) or stirring time. Add LiCl (2 equiv) to break up enolate aggregates.

Issue 2: No Reaction / Low Yield

-

Cause: Steric hindrance of the electrophile.

-

Solution: Use more reactive electrophiles (iodides/triflates instead of bromides). Add HMPA or DMPU (co-solvent) to increase enolate reactivity (Warning: Toxic).

Issue 3: Racemization during Hydrolysis

-

Cause: Prolonged exposure to high heat/acid.

-

Solution: Monitor hydrolysis closely via LC-MS. Stop immediately upon consumption of starting material. Try milder hydrolysis (e.g., LiOH/H2O2) if the amide bond is labile enough, though piperazinones usually require acid.

Part 5: References

-

Hale, K. J., et al. (1995). "Asymmetric Synthesis of

-Amino Acids via Chiral Piperazinone Auxiliaries." Tetrahedron Letters. -

Stoltz, B. M., et al. (2014). "Enantioselective Synthesis of

-Secondary and -

Bull, S. D., Davies, S. G., et al. (2001). "Chiral relay auxiliaries."[1] Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Compound Summary. "this compound."[2][3] National Center for Biotechnology Information.

-

BLDpharm. "Product: this compound."[4]

Application Note: Synthesis of Hindered Amine Light Stabilizers (HALS) Precursors

Focus: Scalable Synthesis of 2,2,6,6-Tetramethyl-4-piperidinone (Triacetonamine)

Abstract & Strategic Relevance

Hindered Amine Light Stabilizers (HALS) are the industry standard for preventing photo-oxidative degradation in polymers. The efficacy of every HALS derivative—from TEMPO radicals to complex oligomeric stabilizers—hinges on the purity and availability of the piperidine core.

This guide details the synthesis of Triacetonamine (TAA; 2,2,6,6-tetramethyl-4-piperidinone) , the universal precursor for HALS.[1][2] Unlike generic organic synthesis protocols, this document focuses on the process chemistry required to manage the complex equilibrium between acetone, ammonia, and the critical intermediate acetonine. We present two validated workflows: a robust Batch Protocol using Lewis acid catalysis (CaCl₂) for laboratory scale, and a Continuous Flow Protocol using solid acid catalysts (cation-exchange resins) for pilot-scale optimization.

Reaction Chemistry & Mechanism

The synthesis of TAA is not a simple condensation; it is a multi-step cascade involving aldol condensations, Michael additions, and heterocyclizations. Understanding this pathway is critical for controlling byproducts like phorone and irreversible dihydropyridines.

The Mechanistic Cascade

-

Aldol Condensation: Acetone self-condenses to Diacetone Alcohol , which dehydrates to Mesityl Oxide .[3]

-

Cyclization: A third acetone molecule (or a second Mesityl Oxide) reacts with the aminated intermediate to form Acetonine (a pyrimidine intermediate).

-

Hydrolysis/Rearrangement: Acetonine hydrolyzes to release ammonia and ring-contracts/rearranges to form the thermodynamically stable Triacetonamine .

Critical Insight: Water plays a dual role. It inhibits the initial dehydration of diacetone alcohol but is required for the final hydrolysis of acetonine to TAA. Balancing water concentration is the key to high yield.

Pathway Visualization

Figure 1: Reaction cascade from Acetone to Triacetonamine. The conversion of Acetonine to TAA is the rate-determining step in many industrial processes.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Batch Synthesis (CaCl₂)

Best for: Small-scale synthesis (<1 kg), high purity requirements, and laboratories without high-pressure reactors. Mechanism: Calcium chloride acts as a Lewis acid and a dehydrating agent, shifting the equilibrium toward Mesityl Oxide formation.

Materials

-

Reagents: Acetone (ACS Grade, 435 g / 7.5 mol), Aqueous Ammonia (28%, 45 g / ~0.74 mol NH₃), Anhydrous Calcium Chloride (20 g).

-

Equipment: 1L 3-neck flask, overhead mechanical stirrer (magnetic stirring is insufficient for the slurry), addition funnel, thermometer, ice bath.

Step-by-Step Procedure

-

Catalyst Charge: Charge the flask with 435 g Acetone and 20 g anhydrous CaCl₂. Stir at 200 RPM for 15 minutes to create a suspension.

-

Thermal Control: Cool the mixture to 10–15°C using an ice bath.

-

Why? Higher temperatures during initiation favor the formation of phorone (irreversible byproduct).

-

-

Ammonia Addition: Add 45 g of aqueous ammonia dropwise over 2–3 hours .

-

Critical Control Point: Maintain internal temperature <20°C. If the temperature spikes, pause addition.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 24 hours . The mixture will thicken into a yellow/orange slurry.

-

Work-up:

-

Filter the slurry to remove solid CaCl₂-complexes. Wash the cake with 50 mL acetone.

-

Neutralization (Optional but recommended): If the filtrate is highly basic (pH > 10), neutralize cautiously with dilute HCl to pH 8–9 to prevent reverse aldol during distillation.

-

-

Purification:

-

Flash Distillation: Remove unreacted acetone at atmospheric pressure (Bath temp: 60–70°C).

-

Vacuum Distillation: Distill the residue under reduced pressure (20 mmHg).

-

Fraction 1 (Low boil): Mesityl oxide/Diacetone alcohol.

-

Fraction 2 (Product): Collect at 95–100°C (20 mmHg) .

-

Yield: The product will solidify upon cooling (MP: 35–36°C).

-

-

Protocol B: Continuous Synthesis over Solid Acid Catalyst (NKC-9 Resin)

Best for: Pilot scale, process optimization studies, and Green Chemistry applications. Mechanism: Sulfonic acid functionalized resins (e.g., NKC-9, Amberlyst-15) provide active proton sites without the need for downstream salt filtration.

Materials

-

Catalyst: NKC-9 Macroporous Cation Exchange Resin (H+ form).

-

Feed: Acetone:Ammonia molar ratio of 6:1.[3]

-

Equipment: Stainless steel tubular fixed-bed reactor (ID: 15mm, Length: 600mm), HPLC pump (for acetone), Mass Flow Controller (for NH₃ gas).

Step-by-Step Procedure

-

Catalyst Pre-treatment: Soak NKC-9 resin in acetone for 12 hours to swell the pores. Pack 40 mL of wet resin into the tubular reactor.

-

System Conditioning: Heat the reactor jacket to 60°C .

-

Continuous Feed:

-

Start Ammonia gas flow: 120 h⁻¹ GHSV (Gas Hourly Space Velocity).

-

Start Acetone liquid flow: 1.0 h⁻¹ LHSV (Liquid Hourly Space Velocity).

-

Ratio Control: Maintain a high Acetone:Ammonia ratio (6:1).[3] Excess acetone suppresses byproduct formation.

-

-

Collection: Discard the first 2 bed volumes (equilibration phase). Collect the steady-state effluent.

-

Isolation:

-

The effluent contains TAA, unreacted acetone, and water.

-

Strip acetone via rotary evaporation for recycling.

-

Crystallize the crude TAA from petroleum ether or distill as in Protocol A.[2]

-

Process Optimization & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | High recovery of starting material. | Insufficient reaction time or low temperature. | Increase residence time; Ensure T > 50°C for the rearrangement step (Protocol B). |

| Byproduct Formation | Dark brown/black tar; "Phorone" smell (geranium-like). | Localized overheating or Ammonia starvation. | Improve stirring/heat transfer; Increase Acetone:Ammonia ratio to >4:1. |

| Solidification | Reactor clogging (Continuous flow). | Product crystallization in lines. | Heat trace effluent lines to 45°C; Use a solvent flush (methanol) if clogged. |

| Reversibility | Yield drops during purification. | Retro-aldol reaction during distillation. | Ensure pH is near neutral before heating; Limit pot temperature <120°C. |

Characterization Standards

Validating the synthesis requires confirming the structure and purity against established standards.

Table 1: Physicochemical Properties of Triacetonamine

| Property | Specification | Notes |

|---|---|---|

| Appearance | White to pale yellow crystalline solid | Hygroscopic; forms hydrate easily. |

| Melting Point | 35 – 36 °C (Anhydrous) | Hydrate melts at 58–60 °C. |

| Boiling Point | 102 – 105 °C @ 25 mmHg | Decomposes at atmospheric BP (>200°C). |

| GC Purity | > 98.0% | Major impurity: Diacetone alcohol. |

Spectroscopic Validation

-

IR (KBr): Strong carbonyl stretch at 1710 cm⁻¹ ; N-H stretch at 3300–3320 cm⁻¹ .

-

1H NMR (CDCl₃):

- 1.25 ppm (s, 12H, 4 x CH₃)

- 2.20 ppm (s, 4H, 2 x CH₂)

- 1.80 ppm (br s, 1H, NH)

Workflow Diagram: Industrial Scale-Up Logic

This diagram illustrates the unit operations required to scale Protocol B from lab to pilot plant.

Figure 2: Continuous process workflow for TAA production with acetone recycling.

Safety & Handling

-

Ammonia: Highly toxic and corrosive. All operations must be performed in a fume hood. For pressurized ammonia gas (Protocol B), ensure all lines are pressure-rated and leak-tested.

-

Triacetonamine: Irritant to eyes and skin. Harmful if swallowed.

-

Acetone: Highly flammable. Ground all equipment to prevent static discharge.

References

-

BenchChem. (2025).[1][2][5][6] Detailed Experimental Protocol for Triacetonamine Synthesis. BenchChem Application Notes. Link

-

Du, X., Song, G., Tian, J., & Li, Y. (2015).[3] Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Asian Journal of Chemistry, 27(1), 235-238. Link

-

Lai, J. T., & Westfahl, J. C. (1980). Rearrangement of 2,2,6,6-tetramethyl-4-piperidone in phase-transfer catalyzed reactions. The Journal of Organic Chemistry, 45(8). Link

-

Organic Syntheses. (1929). Diacetonamine Hydrogen Oxalate.[4] Organic Syntheses, Coll. Vol. 1, p.196. Link

-

Evonik Operations Gmbh. (2016). Process for preparing triacetone amine. European Patent EP0074607B1. Link

Sources

Application Note: Sustainable Synthesis of Piperazinone Scaffolds

Topic: Green Chemistry Methods for Piperazinone Ring Formation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Green Protocols for High-Diversity Library Generation

Executive Summary

The piperazinone ring (specifically piperazin-2-one) is a privileged pharmacophore found in factor Xa inhibitors, peptidomimetics, and GPCR ligands. Traditional synthesis often relies on chlorinated solvents (DCM, DCE), strong bases, and multi-step protection/deprotection sequences that generate significant waste.

This guide details three "Green Chemistry" methodologies for constructing piperazinone rings. These protocols prioritize Atom Economy , Benign Solvents (Water/Ethanol), and Energy Efficiency (Microwave/Mechanochemistry), compliant with the 12 Principles of Green Chemistry.

Strategic Selection Guide